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Cat. No.: B051614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Binospirone mesylate (formerly known as MDL 73005EF) is a novel psychoactive compound

that has been investigated for its anxiolytic properties. Structurally, it belongs to the azapirone

class of drugs, which also includes the clinically used anxiolytic, buspirone. The primary

mechanism of action of binospirone, like other azapirones, involves the modulation of the

serotonin 5-HT1A receptor system. However, it exhibits a distinct pharmacological profile,

acting as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at

postsynaptic 5-HT1A receptors.[1] This unique profile suggests a potential for a differentiated

therapeutic effect compared to other serotonergic agents.

This technical guide provides a comprehensive overview of the available preclinical data on

binospirone mesylate, focusing on its pharmacology, pharmacokinetics, and toxicology. The

information is presented to be a valuable resource for researchers and professionals involved

in drug development and neuroscience.

Pharmacology
Mechanism of Action
Binospirone mesylate's primary pharmacological target is the serotonin 5-HT1A receptor. Its

mechanism is characterized by a dual action depending on the receptor's location:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b051614?utm_src=pdf-interest
https://www.benchchem.com/product/b051614?utm_src=pdf-body
https://en.wikipedia.org/wiki/Binospirone
https://www.benchchem.com/product/b051614?utm_src=pdf-body
https://www.benchchem.com/product/b051614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic 5-HT1A Autoreceptors: Binospirone acts as a partial agonist at these receptors,

which are located on the soma and dendrites of serotonergic neurons in the raphe nuclei.

Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and

a reduction in serotonin synthesis and release.

Postsynaptic 5-HT1A Receptors: In contrast, binospirone acts as an antagonist at

postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various

brain regions, including the hippocampus, cortex, and amygdala. By blocking these

receptors, binospirone prevents the inhibitory effects of serotonin in these areas.

This distinct presynaptic agonist/postsynaptic antagonist profile differentiates binospirone from

buspirone, which is a partial agonist at both pre- and postsynaptic 5-HT1A receptors.

Receptor Binding Affinity
Preclinical studies have established binospirone as a selective ligand for the 5-HT1A receptor.

While a comprehensive binding profile with Ki values across a wide range of receptors is not

readily available in the public domain, studies have highlighted its high affinity for the 5-HT1A

receptor.
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Receptor Ligand Ki (nM) Species
Tissue
Source

Reference

5-HT1A

Binospirone

(MDL

73005EF)

Data not

available
Rat

Brain

homogenate

5-HT2

Binospirone

(MDL

73005EF)

Data not

available
Rat

Brain

homogenate

Dopamine D2

Binospirone

(MDL

73005EF)

Data not

available
Rat

Brain

homogenate

α1-

Adrenergic

Binospirone

(MDL

73005EF)

Data not

available
Rat

Brain

homogenate

α2-

Adrenergic

Binospirone

(MDL

73005EF)

Data not

available
Rat

Brain

homogenate

Benzodiazepi

ne

Binospirone

(MDL

73005EF)

Data not

available
Rat

Brain

homogenate

Note: Specific Ki values for binospirone mesylate are not available in the reviewed literature.

The table structure is provided for future data population.

Functional Activity
The functional activity of binospirone at the 5-HT1A receptor has been characterized in various

in vitro and in vivo models. As a presynaptic partial agonist, it inhibits serotonin release, while

its postsynaptic antagonist activity blocks the effects of serotonin.
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Assay Type Parameter Value Species System Reference

Presynaptic

5-HT1A

Autoreceptor

Activity

EC50
Data not

available
Rat

Raphe Nuclei

Slices

Postsynaptic

5-HT1A

Receptor

Activity

IC50
Data not

available
Rat

Hippocampal

Membranes

Adenylate

Cyclase

Activity

Emax
Data not

available

Note: Specific EC50, IC50, and Emax values for binospirone mesylate are not available in the

reviewed literature. The table structure is provided for future data population.

In Vivo Efficacy in Animal Models
Binospirone mesylate has demonstrated anxiolytic-like effects in various preclinical models of

anxiety.
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Animal
Model

Species
Dosing
(mg/kg)

Route Effect Reference

Elevated

Plus-Maze
Rat

Data not

available
i.p.

Increased

time spent in

open arms

Vogel Conflict

Test
Rat

Data not

available
i.p.

Increased

punished

licking

Social

Interaction

Test

Rat
Data not

available
i.p.

Increased

social

interaction

time

Light-Dark

Box Test
Mouse

Data not

available
i.p.

Increased

time in the

light

compartment

Note: Specific dose-response data from these studies are not detailed in the available

literature.

Pharmacokinetics
Detailed pharmacokinetic parameters for binospirone mesylate in preclinical species,

including absorption, distribution, metabolism, and excretion (ADME), are not well-documented

in the public domain. The following table is provided to structure any future findings.
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Parameter Species Value Unit
Route of
Administration

Bioavailability Rat
Data not

available
% Oral

Tmax Rat
Data not

available
h Oral

Cmax Rat
Data not

available
ng/mL Oral

Half-life (t1/2) Rat
Data not

available
h Oral

Volume of

Distribution (Vd)
Rat

Data not

available
L/kg IV

Clearance (CL) Rat
Data not

available
L/h/kg IV

Protein Binding Rat
Data not

available
%

Toxicology
Specific acute and chronic toxicology data for binospirone mesylate are not available in the

reviewed literature. The following table is provided for the structuring of any future data.
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Study Type Species Route LD50 / NOAEL Unit

Acute Toxicity Mouse Oral
Data not

available
mg/kg

Rat Oral
Data not

available
mg/kg

Chronic Toxicity Rat Oral
Data not

available
mg/kg/day

Dog Oral
Data not

available
mg/kg/day

Experimental Protocols
Detailed experimental protocols for the studies conducted on binospirone mesylate are not

fully described in the available literature. However, based on standard pharmacological

practices, the following methodologies are likely to have been employed.

Receptor Binding Assays
Objective: To determine the affinity of binospirone mesylate for various neurotransmitter

receptors.

General Protocol:

Tissue Preparation: Homogenization of specific brain regions (e.g., cortex, hippocampus,

striatum) from preclinical species (e.g., rats, mice) in an appropriate buffer.

Radioligand Incubation: Incubation of the membrane homogenates with a specific

radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the

presence of varying concentrations of binospirone mesylate.

Separation: Separation of bound and free radioligand by rapid filtration through glass fiber

filters.

Quantification: Measurement of the radioactivity retained on the filters using liquid

scintillation counting.
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Data Analysis: Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation

from the IC50 values obtained from competitive binding curves.

In Vivo Behavioral Models of Anxiety
Elevated Plus-Maze:

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the

floor.

Procedure: Animals are placed at the center of the maze and allowed to explore for a set

period (e.g., 5 minutes). The time spent in and the number of entries into the open and

closed arms are recorded. Anxiolytic compounds typically increase the time spent in and

entries into the open arms.

Vogel Conflict Test:

Apparatus: A chamber with a drinking spout.

Procedure: Water-deprived rats are allowed to drink from the spout. After a certain number

of licks, a mild electric shock is delivered through the spout. Anxiolytic drugs increase the

number of shocks the animals are willing to take to drink.

Signaling Pathways and Experimental Workflows
Binospirone's Action on the 5-HT1A Receptor Signaling
Pathway
The diagram below illustrates the differential effects of binospirone on presynaptic and

postsynaptic 5-HT1A receptor signaling pathways.

Caption: Binospirone's dual action on 5-HT1A receptor signaling pathways.

Experimental Workflow for In Vivo Assessment of
Anxiolytic Activity
The following diagram outlines a typical experimental workflow for evaluating the anxiolytic

potential of a compound like binospirone mesylate in a preclinical setting.
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Caption: A typical experimental workflow for in vivo anxiolytic assessment.

Conclusion
Binospirone mesylate is a selective 5-HT1A receptor ligand with a unique pharmacological

profile of presynaptic partial agonism and postsynaptic antagonism.[1] Preclinical studies in

animal models have suggested its potential as an anxiolytic agent. However, a comprehensive

public database of its quantitative preclinical data, including detailed receptor binding affinities,

functional potencies, and a full ADME-Tox profile, is currently lacking. Further research and

publication of these data would be invaluable for a more complete understanding of

binospirone's therapeutic potential and for guiding future drug development efforts in the field of

anxiety and other neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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